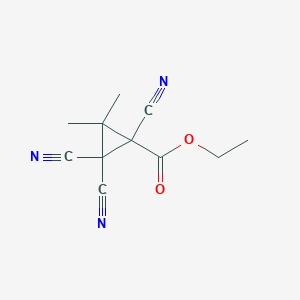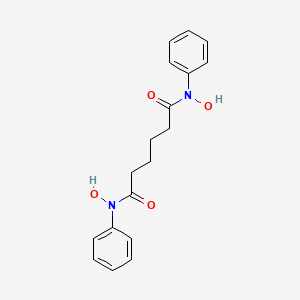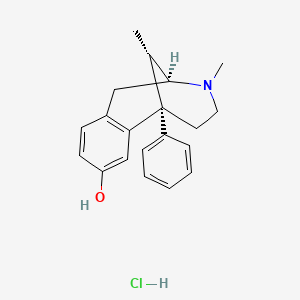![molecular formula C16H16N2O2 B14704819 [5-(2,3,4,9-Tetrahydro-1H-beta-carbolin-1-yl)furan-2-yl]methanol CAS No. 14470-43-0](/img/structure/B14704819.png)
[5-(2,3,4,9-Tetrahydro-1H-beta-carbolin-1-yl)furan-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(2,3,4,9-Tetrahydro-1H-beta-carbolin-1-yl)furan-2-yl]methanol is a complex organic compound with a unique structure that combines a beta-carboline moiety with a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(2,3,4,9-Tetrahydro-1H-beta-carbolin-1-yl)furan-2-yl]methanol typically involves multi-step organic reactions. One common method starts with the preparation of the beta-carboline core, followed by the introduction of the furan ring. The final step involves the addition of the methanol group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
[5-(2,3,4,9-Tetrahydro-1H-beta-carbolin-1-yl)furan-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The furan ring and beta-carboline moiety can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
[5-(2,3,4,9-Tetrahydro-1H-beta-carbolin-1-yl)furan-2-yl]methanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of [5-(2,3,4,9-Tetrahydro-1H-beta-carbolin-1-yl)furan-2-yl]methanol involves its interaction with specific molecular targets and pathways. The beta-carboline moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The furan ring may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
[5-(2,3,4,9-Tetrahydro-1H-beta-carbolin-1-yl)furan-2-yl]methanol: can be compared with other beta-carboline derivatives and furan-containing compounds.
Beta-carboline derivatives: These compounds share the beta-carboline core structure and may exhibit similar biological activities.
Furan-containing compounds: These compounds contain the furan ring and may have similar chemical reactivity.
Uniqueness
The uniqueness of this compound lies in its combined structure, which allows it to exhibit properties of both beta-carboline and furan derivatives. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
14470-43-0 |
|---|---|
Molecular Formula |
C16H16N2O2 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
[5-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)furan-2-yl]methanol |
InChI |
InChI=1S/C16H16N2O2/c19-9-10-5-6-14(20-10)16-15-12(7-8-17-16)11-3-1-2-4-13(11)18-15/h1-6,16-19H,7-9H2 |
InChI Key |
XFUCESSYKYEIQE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(C2=C1C3=CC=CC=C3N2)C4=CC=C(O4)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


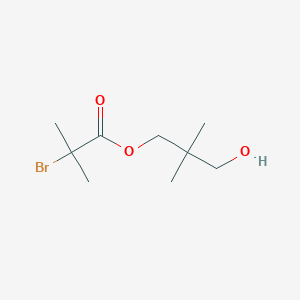
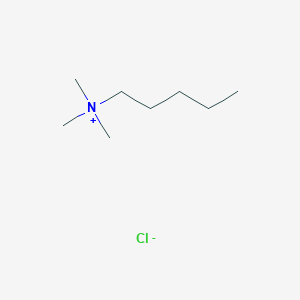
![Dimethyl benzene-1,4-dicarboxylate;[4-(hydroxymethyl)cyclohexyl]methanol](/img/structure/B14704757.png)

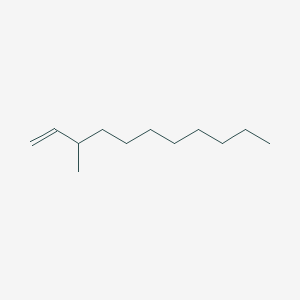
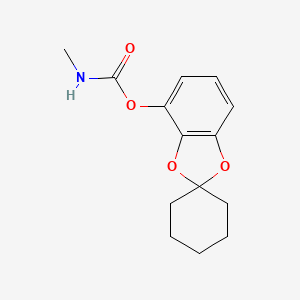
![2-[(Phenylacetyl)amino]prop-2-enoic acid](/img/structure/B14704790.png)


![N-[(Z)-3-phenylprop-2-enoyl]-N-[(E)-3-phenylprop-2-enoyl]benzamide](/img/structure/B14704796.png)

